molecular formula C21H22N2O4S B2943361 8-(benzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine CAS No. 895639-76-6

8-(benzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine

Cat. No.: B2943361
CAS No.: 895639-76-6
M. Wt: 398.48
InChI Key: KZPDMAZMPJQZPR-UHFFFAOYSA-N
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Description

The compound 8-(benzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine features a fused [1,4]dioxino[2,3-g]quinoline core, with a benzenesulfonyl group at position 8 and an N,N-diethylamine moiety at position 8. The dioxane ring fused to the quinoline scaffold enhances rigidity and may influence bioavailability and target binding.

Properties

IUPAC Name

8-(benzenesulfonyl)-N,N-diethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-3-23(4-2)21-16-12-18-19(27-11-10-26-18)13-17(16)22-14-20(21)28(24,25)15-8-6-5-7-9-15/h5-9,12-14H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPDMAZMPJQZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=NC2=CC3=C(C=C21)OCCO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Dioxin Ring: The dioxin ring can be introduced through a cyclization reaction involving a suitable diol and an aldehyde or ketone.

    Sulfonylation: The benzenesulfonyl group can be introduced through a sulfonylation reaction using benzenesulfonyl chloride and a base such as pyridine.

    N,N-Diethylation: The final step involves the N,N-diethylation of the amine group using diethylamine and a suitable activating agent such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(benzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

8-(benzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

    Material Science: The unique structure of the compound makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 8-(benzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Position 8 Substituent Position 9 Substituent Biological Activity Physical Properties Reference
8-(Benzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine (Target) [1,4]dioxino[2,3-g]quinoline Benzenesulfonyl N,N-diethylamine Not explicitly reported (potential anticancer) Not reported
SH-340 [1,4]dioxino[2,3-g]quinazoline N/A 7-((4-Methylpiperazin-1-yl)methyl) Atopic dermatitis (AD) treatment High melting point (>300°C)
4-Acetamido-N-(quinolin-8-yl)benzenesulfonamide Quinoline Benzenesulfonamide N-(quinolin-8-yl) Anticancer (synthesis focus) m.p. 193–194°C; IR/NMR data reported
Ethyl 1-[8-(benzenesulfonyl)-...piperidine-4-carboxylate [1,4]dioxino[2,3-g]quinoline Benzenesulfonyl Piperidine-4-carboxylate Cancer cell migration inhibitor (virtual screen) Not reported
N-(3-Bromophenyl)-6-methoxy-3-nitroquinolin-4-amine (NQ4) Quinoline Bromophenyl Methoxy, nitro groups Anticancer (synthesis focus) m.p. 268°C; HR-MS data reported
2-(8-Benzoyl-9-oxo-...acetamide [1,4]dioxino[2,3-g]quinoline Benzoyl Acetamide Not explicitly reported Molecular weight: 500.5 g/mol; logP: 3.8

Key Observations

Core Structure Variations: The target compound and SH-340 share a fused dioxane ring but differ in their heterocyclic cores (quinoline vs. quinazoline). Quinazolines, with an additional nitrogen atom, often exhibit distinct binding profiles, as seen in SH-340’s application for AD . Quinoline-based analogs (e.g., NQ4) lack the dioxane ring, which may reduce conformational rigidity and alter pharmacokinetics .

Substituent Effects: Position 8: The benzenesulfonyl group in the target compound and its ethyl piperidine analog () is critical for electronic modulation. Position 9: The N,N-diethylamine in the target compound increases lipophilicity (predicted logP ~3–4) compared to the polar piperidine carboxylate in ’s compound. This difference may influence membrane permeability and metabolic stability .

Biological Activity: SH-340 demonstrates efficacy in AD models, likely due to its quinazoline core and piperazine moiety, which are known to modulate immune responses .

Synthetic Routes: Benzenesulfonyl incorporation (as in the target compound) is achieved via sulfonylation reactions, as described in and . For example, 4-Acetamido-N-(quinolin-8-yl)benzenesulfonamide was synthesized using benzenesulfonic chloride and DMAP in pyridine .

Physicochemical Properties

  • Melting Points: Quinazoline derivatives (e.g., SH-340) exhibit high melting points (>300°C), likely due to strong intermolecular interactions from the fused dioxane ring and polar substituents . In contrast, simpler quinoline analogs (e.g., NQ4) have lower melting points (~200–270°C) .
  • Solubility : The N,N-diethylamine group in the target compound may reduce aqueous solubility compared to the piperidine carboxylate analog, which contains an ionizable ester group .

Biological Activity

8-(benzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine is a complex organic molecule belonging to the quinoline derivative class. Its structural uniqueness arises from a quinoline core fused with a dioxin ring and a benzenesulfonyl group, contributing to its potential biological activities. The molecular formula of this compound is C21H22N2O4SC_{21}H_{22}N_{2}O_{4}S with a molecular weight of approximately 398.48 g/mol .

Comparative Analysis with Similar Compounds

To understand the potential of This compound , it is useful to compare it with other quinoline derivatives:

Compound NameStructure FeaturesUnique Aspects
8-HydroxyquinolineHydroxy group at position 8Known for chelating metal ions
QuinacrineAntimalarial agentContains an acridine core
ChloroquineAntimalarial and anti-inflammatoryLacks dioxin moiety

These comparisons highlight the diversity within quinoline derivatives while emphasizing the unique structural features of This compound , particularly its dioxin ring and sulfonamide functionality that may enhance its biological activity compared to others.

Case Studies and Experimental Findings

While direct experimental data specifically focusing on This compound is scarce, studies on related compounds indicate promising biological activities:

  • Antidepressant Activity : A related class of compounds demonstrated high affinities for serotonin receptors (5-HT1A and 5-HT2A), exhibiting significant antidepressant-like effects in animal models. This suggests that similar mechanisms may be explored for This compound , given its structural characteristics .

Potential Applications

The potential applications of This compound extend across various fields:

  • Pharmaceutical Development : Given its unique structure and potential biological activity, it could serve as a lead compound for developing new therapeutic agents targeting specific diseases.
  • Biochemical Research : The compound can be utilized in biochemical assays to evaluate its interaction with various enzymes or receptors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 8-(benzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine?

  • Methodological Answer : Synthesis can leverage donor/donor diazo precursors under visible-light-promoted, metal-free conditions (yield optimization ~69%) . Key steps include:

  • Functionalization : Introducing the benzenesulfonyl group via nucleophilic substitution or coupling reactions.
  • Purification : Column chromatography (hexane:EtOAc gradients) for isolating intermediates .
  • Catalysis : Transition-metal catalysts (e.g., Pd(0) in Suzuki-Miyaura cross-coupling) for constructing the quinoline core .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1378 cm⁻¹, amine N-H at ~3400 cm⁻¹) .
  • NMR (¹H/¹³C) : Resolves diethylamine protons (δ ~1.0-1.5 ppm) and aromatic quinoline protons (δ ~7.0-8.5 ppm) .
  • LCMS/HPLC : Validates molecular weight (e.g., m/z matching ±0.002 Da) and purity (>95% by area normalization) .

Q. What safety protocols are essential during handling?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • First Aid : Immediate rinsing with water for skin/eye exposure; medical consultation if irritation persists .
  • Waste Disposal : Neutralization of sulfonyl groups before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of aromatic intermediates .
  • Temperature Control : Heating at 80°C under nitrogen stabilizes reactive intermediates (e.g., nitroaniline derivatives) .
  • Catalyst Loading : Reduced Pd(0) catalyst (0.02 mmol) minimizes side reactions in cross-coupling steps .

Q. How to resolve contradictions in spectral data (e.g., unexpected LCMS peaks or NMR splitting patterns)?

  • Methodological Answer :

  • Isotopic Pattern Analysis : Compare experimental m/z with theoretical isotopic distributions (e.g., 241.1579 vs. 242.1613 for [M+H]⁺) to identify impurities .
  • Variable-Temperature NMR : Resolves dynamic effects (e.g., rotamers in diethylamine groups) .
  • DFT Calculations : Predicts ¹H/¹³C chemical shifts to validate experimental assignments .

Q. What computational approaches predict the compound’s environmental fate or bioreactivity?

  • Methodological Answer :

  • QSAR Modeling : Estimates logP (lipophilicity) and pKa using substituent contributions from the benzenesulfonyl and diethylamine groups .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme active sites) to guide drug design .
  • Environmental Persistence : Assess hydrolysis rates of the dioxinoquinoline ring under varying pH .

Q. How to design experiments for studying metabolic pathways or degradation products?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via UPLC-QTOF .
  • Photodegradation Studies : Expose to UV light (λ = 254 nm) and monitor by LCMS for sulfone cleavage or quinoline ring oxidation .

Notes on Evidence Utilization

  • Synthesis protocols and characterization data were cross-referenced from quinoline analogs (e.g., 31c in , compound a in ).
  • Safety guidelines align with SDS for structurally related nitroquinolines .
  • Computational methods were inferred from environmental chemistry frameworks .

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